2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the quinoxaline derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base.
Attachment of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the acetamide moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinoxaline ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the quinoxaline or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as 2-methylquinoxaline.
Pyridine Derivatives: Compounds with similar pyridine rings, such as 3-pyridylacetamide.
Uniqueness
2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-3-yl)acetamide is unique due to its specific combination of the quinoxaline and pyridine moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-(3-methyl-2-oxoquinoxalin-1-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C16H14N4O2/c1-11-16(22)20(14-7-3-2-6-13(14)18-11)10-15(21)19-12-5-4-8-17-9-12/h2-9H,10H2,1H3,(H,19,21) |
InChI Key |
JJWZCAIJPAWLAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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